molecular formula C15H16N2OS2 B2652309 (E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476307-94-5

(E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2652309
CAS No.: 476307-94-5
M. Wt: 304.43
InChI Key: PEDSMZCVWQANOQ-FNORWQNLSA-N
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Description

“(E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel (E)-2-methyl/propyl-4-[(2-(substitutedbenzylidene)hydrazinyl]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines was synthesized and characterized .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques. For example, the compound was characterized by IR spectroscopy, 1H NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. The effect of electron withdrawing and electron donating groups at the aromatic ring in the presence of methyl and propyl substituents at the 2-position of the scaffold was evaluated for anthelmintic activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound was found to be a light brown solid with a yield of 73%, melting point of 120–121°C, and specific IR, 1H NMR, and mass spectral data .

Scientific Research Applications

Synthesis of Functionalized Arylthio-Acrylates and Derivatives

The compound of interest can lead to the synthesis of functionalized arylthio-acrylates and derivatives like benzo[b][1,4]thiazines and benzo[4,5]thiazolo[3,2-a]azepines. These compounds are synthesized from reactions involving 2-methylbenzothiazole and acetylenic esters, offering potential in the development of novel chemical compounds with a wide range of applications (I. Yavari et al., 2017).

Antioxidant Activity in Benzothiazole Derivatives

Benzothiazole derivatives, including the chemical , have demonstrated significant antioxidant activity. This property can be particularly valuable in mitigating oxidative stress in biological systems, potentially offering therapeutic benefits in conditions linked to oxidative damage (Laura C. Cabrera-Pérez et al., 2016).

Application in Detection of Enzyme Activity

N-[5-(hydroxyethyl)dithio-2-nitrobenzoylaminoethyl] acrylamide, a compound structurally related to the chemical of interest, has been synthesized and utilized in polyacrylamide gels. These gels can detect enzymes that catalyze thiol-producing reactions, indicating potential applications in biochemical research and diagnostics (R. Harris & I. Wilson, 1983).

Protein-Acrylamide Hydrogel Formation

The compound may be used in the synthesis of polymerizable protein monomers, which are essential in forming protein-acrylamide hydrogels. These hydrogels can encapsulate proteins, retaining their biological activity, and have applications in biotechnology and medicine (Junpeng Xiao & T. Tolbert, 2009).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, some compounds have shown inhibitory activity against CK2 and GSK3β, which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. Some compounds have shown cytotoxic activities .

Future Directions

Thiophene and its substituted derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties. Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

(E)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-10-4-6-12-13(9-10)20-15(16-12)17-14(18)7-5-11-3-2-8-19-11/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,16,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDSMZCVWQANOQ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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